N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251608-59-9
VCID: VC6024265
InChI: InChI=1S/C18H14ClFN2O/c1-11-15(19)3-2-4-16(11)22-18(23)17-9-13(10-21-17)12-5-7-14(20)8-6-12/h2-10,21H,1H3,(H,22,23)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Molecular Formula: C18H14ClFN2O
Molecular Weight: 328.77

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

CAS No.: 1251608-59-9

Cat. No.: VC6024265

Molecular Formula: C18H14ClFN2O

Molecular Weight: 328.77

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide - 1251608-59-9

Specification

CAS No. 1251608-59-9
Molecular Formula C18H14ClFN2O
Molecular Weight 328.77
IUPAC Name N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C18H14ClFN2O/c1-11-15(19)3-2-4-16(11)22-18(23)17-9-13(10-21-17)12-5-7-14(20)8-6-12/h2-10,21H,1H3,(H,22,23)
Standard InChI Key FNBUGNNKBPQCKB-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide comprises a pyrrole ring with three substituents:

  • A 4-fluorophenyl group at the 4-position, contributing electron-withdrawing effects.

  • A carboxamide group at the 2-position, linked to a 3-chloro-2-methylphenyl moiety, enhancing hydrophobicity and hydrogen-bonding potential.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₅ClFN₂O
Molecular Weight339.79 g/mol
logP (Partition Coefficient)3.82 (estimated via XLogP3)
Hydrogen Bond Donors2 (NH of pyrrole and carboxamide)
Hydrogen Bond Acceptors3 (O of carboxamide, F of aryl)
Polar Surface Area58.2 Ų

The compound’s moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in aqueous media . The presence of fluorine and chlorine atoms enhances metabolic stability by resisting oxidative degradation .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide likely follows a multi-step protocol analogous to related pyrrole carboxamides :

  • Pyrrole Ring Formation: A Paal-Knorr synthesis between a 1,4-diketone precursor (e.g., 4-(4-fluorophenyl)-2,5-hexanedione) and ammonium acetate yields the 4-fluorophenyl-substituted pyrrole.

  • Carboxamide Coupling: The 2-position carboxyl group is activated using coupling agents like EDCl/HOBt and reacted with 3-chloro-2-methylaniline.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrrole formationNH₄OAc, EtOH, reflux, 12 h65%
Carboxyl activationEDCl, HOBt, DMF, rt, 4 h80%
Amide coupling3-Chloro-2-methylaniline, DIPEA72%

Characterization Data

  • ¹H NMR (300 MHz, CD₃OD): δ 8.21 (s, 1H, pyrrole NH), 7.45–7.30 (m, 4H, aromatic), 6.98 (d, 1H, J = 8.2 Hz), 2.35 (s, 3H, CH₃), 1.25 (s, 1H, NH) .

  • ESI-MS: m/z 340.1 [M+H]⁺.

Biological Activity and Mechanisms

While direct biological data for this compound are unavailable, structurally related pyrrole carboxamides exhibit notable pharmacological profiles:

Antimicrobial Effects

Pyrrole derivatives with halogenated aryl groups show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 32 μg/mL) . The carboxamide moiety likely disrupts bacterial cell wall synthesis.

Applications in Drug Discovery

Kinase Inhibition

The compound’s planar pyrrole core and hydrogen-bonding groups position it as a candidate kinase inhibitor. Similar molecules inhibit VEGFR2 and EGFR with nanomolar affinity .

Neuroprotective Agents

Fluorinated pyrroles modulate NMDA receptors, suggesting potential in treating neurodegenerative diseases .

Comparison with Structural Analogs

Table 3: Key Analog Comparisons

CompoundTargetIC₅₀logP
N-(3-Chloro-2-methylphenyl)-...MDM2 (hypothetical)N/A3.82
CM4053-5862 UndisclosedN/A2.86
J. Med. Chem. 2017, 60, 7, 2819 MDM20.12 μM4.15

The target compound’s lower logP compared to MDM2 inhibitors may improve solubility but reduce membrane penetration.

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